![molecular formula C19H19Cl2N3OS2 B2927135 (4-((4-(4-Chlorophenyl)thiazol-2-yl)methyl)piperazin-1-yl)(thiophen-2-yl)methanone hydrochloride CAS No. 1323625-19-9](/img/structure/B2927135.png)
(4-((4-(4-Chlorophenyl)thiazol-2-yl)methyl)piperazin-1-yl)(thiophen-2-yl)methanone hydrochloride
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Overview
Description
The compound contains a thiazole ring, which is a heterocyclic organic compound with a five-membered ring containing three carbon, one sulfur, and one nitrogen atoms . Thiazoles are found in many potent biologically active compounds, such as sulfathiazole (antimicrobial drug), Ritonavir (antiretroviral drug), Abafungin (antifungal drug), Bleomycine, and Tiazofurin (antineoplastic drug) .
Molecular Structure Analysis
The thiazole ring is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom . The aromaticity is estimated by the chemical shift of the ring proton .Chemical Reactions Analysis
Thiazole compounds can undergo various chemical reactions. The C-5 atom can undergo electrophilic substitution and the C-2 atom for the nucleophilic substitution .Physical And Chemical Properties Analysis
Thiazole is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes . It is a clear pale yellow liquid with a boiling point of 116–118°C and specific gravity 1.2 .Scientific Research Applications
Antimicrobial Activity
Compounds similar to (4-((4-(4-Chlorophenyl)thiazol-2-yl)methyl)piperazin-1-yl)(thiophen-2-yl)methanone hydrochloride have been shown to possess potent antimicrobial properties. They are particularly effective against Gram-negative bacteria and have demonstrated significant antifungal activity against strains such as Candida albicans and Candida glabrata .
Analgesic and Anti-inflammatory Activities
Some thiazolyl compounds have been reported to exhibit notable analgesic and anti-inflammatory activities. This suggests potential applications in pain management and inflammation control .
Antitumor and Cytotoxic Activity
Thiazole derivatives have been synthesized and tested for their cytotoxicity activity on various human tumor cell lines, indicating their potential use in cancer treatment .
Antimicrobial and Anticancer Drug Resistance
Efforts have been made to study the pharmacological activities of newly synthesized thiazolyl derivatives to combat drug resistance by pathogens and cancerous cells, which could lead to the development of new treatments .
Antibacterial Efficacy
The antibacterial efficacy of thiazole-incorporated compounds has been investigated against a spectrum of microbiological species, suggesting a role in developing new antibacterial agents .
Mechanism of Action
Target of Action
Thiazole derivatives have been found in many potent biologically active compounds, such as sulfathiazole (antimicrobial drug), ritonavir (antiretroviral drug), abafungin (antifungal drug), bleomycine, and tiazofurin (antineoplastic drug) . These compounds target a variety of cellular processes and structures, including enzymes, receptors, and biochemical pathways.
Mode of Action
For example, some thiazole derivatives have been shown to inhibit enzyme activity, disrupt protein-protein interactions, or modulate receptor signaling .
Biochemical Pathways
For example, some thiazole derivatives have been shown to inhibit the synthesis of certain proteins, disrupt cellular signaling pathways, or modulate the activity of various enzymes .
Pharmacokinetics
Thiazole is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes . These properties may influence the compound’s bioavailability and its distribution within the body.
Result of Action
Thiazole derivatives have been associated with a variety of biological activities, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic effects . These effects are likely the result of the compound’s interaction with its targets and its influence on various biochemical pathways.
Action Environment
Additionally, the compound’s solubility properties may influence its distribution within the body and its ability to reach its targets .
Future Directions
properties
IUPAC Name |
[4-[[4-(4-chlorophenyl)-1,3-thiazol-2-yl]methyl]piperazin-1-yl]-thiophen-2-ylmethanone;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18ClN3OS2.ClH/c20-15-5-3-14(4-6-15)16-13-26-18(21-16)12-22-7-9-23(10-8-22)19(24)17-2-1-11-25-17;/h1-6,11,13H,7-10,12H2;1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BKJBDDDQZKQVAF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC2=NC(=CS2)C3=CC=C(C=C3)Cl)C(=O)C4=CC=CS4.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19Cl2N3OS2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
440.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(4-((4-(4-Chlorophenyl)thiazol-2-yl)methyl)piperazin-1-yl)(thiophen-2-yl)methanone hydrochloride |
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